molecular formula C40H80O2 B12646730 2-Tetradecyloctadecyl octanoate CAS No. 93778-26-8

2-Tetradecyloctadecyl octanoate

Cat. No.: B12646730
CAS No.: 93778-26-8
M. Wt: 593.1 g/mol
InChI Key: AYXOLCSDTLRHLJ-UHFFFAOYSA-N
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Description

2-Tetradecyloctadecyl octanoate is a branched ester compound characterized by a complex alkyl chain structure. Its molecular formula is $ \text{C}{40}\text{H}{80}\text{O}_2 $, consisting of a tetradecyl (C₁₄) and octadecyl (C₁₈) group attached to the octanoate backbone. This compound is registered under CAS No. 93778-26-8 and has been documented in regulatory databases for industrial applications, though specific biological or commercial roles remain less studied compared to simpler esters like ethyl octanoate or methyl tetradecanoate . Its branched structure likely confers unique physicochemical properties, such as reduced volatility and enhanced lipid solubility, making it a candidate for specialized uses in lubricants, surfactants, or cosmetic formulations.

Properties

CAS No.

93778-26-8

Molecular Formula

C40H80O2

Molecular Weight

593.1 g/mol

IUPAC Name

2-tetradecyloctadecyl octanoate

InChI

InChI=1S/C40H80O2/c1-4-7-10-13-15-17-19-21-22-24-26-28-31-33-36-39(38-42-40(41)37-34-29-12-9-6-3)35-32-30-27-25-23-20-18-16-14-11-8-5-2/h39H,4-38H2,1-3H3

InChI Key

AYXOLCSDTLRHLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tetradecyloctadecyl octanoate can be synthesized through the esterification of octanoic acid with a long-chain alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of 2-Tetradecyloctadecyl octanoate may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Tetradecyloctadecyl octanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and the corresponding alcohol.

    Oxidation: The long-chain alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol and octanoic acid using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Octanoic acid and the corresponding alcohol.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols and octanoic acid.

Scientific Research Applications

Chemistry

  • Model Compound : It serves as a model in studies of esterification and hydrolysis reactions, allowing researchers to understand reaction mechanisms better.
  • Reagent in Organic Synthesis : The compound is utilized as a reagent in synthesizing complex organic molecules.

Biology

  • Lipid Metabolism Studies : Its structure allows it to be used in studies related to lipid metabolism, providing insights into fatty acid utilization in biological systems.
  • Enzyme Assays : It acts as a substrate for lipase enzymes, facilitating research into enzymatic activity and metabolic pathways.

Medicine

  • Drug Delivery Systems : Due to its ability to form stable emulsions, it is being investigated for potential use in drug delivery systems that enhance the bioavailability of therapeutic agents.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, indicating its usefulness in developing antibacterial formulations.

Industry

  • Cosmetics and Personal Care Products : Its emollient properties make it valuable in formulating lotions, creams, and other personal care items.
  • Lubricants : The compound is also employed as a lubricant in various industrial applications due to its favorable viscosity characteristics.

Research indicates that 2-Tetradecyloctadecyl octanoate can influence biological processes through its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

Potential Health Benefits

  • Anti-inflammatory Effects : Fatty acids are known for their anti-inflammatory properties; thus, this compound may modulate inflammatory responses.
  • Antitumor Activity : Some studies suggest that similar fatty acid esters exhibit antitumor effects, warranting further investigation into this compound's potential in cancer therapies.

In Vitro Studies

A study evaluating the cytotoxicity of various fatty acid esters indicated that some compounds exhibited significant antiproliferative effects on cancer cell lines. Although specific data on 2-Tetradecyloctadecyl octanoate is limited, its structural similarity to active compounds suggests potential efficacy.

Animal Studies

Research involving related fatty acids demonstrated alterations in metabolic profiles and inflammatory markers in animal models. These findings highlight the need for targeted studies on 2-Tetradecyloctadecyl octanoate to confirm similar biological activities.

Mechanism of Action

The mechanism of action of 2-Tetradecyloctadecyl octanoate involves its interaction with biological membranes and enzymes. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for lipases, which hydrolyze the ester bond to release octanoic acid and the corresponding alcohol. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Esters

Ethyl Octanoate (Ethyl Caprylate)
  • Structure: A straight-chain ester ($ \text{C}{10}\text{H}{20}\text{O}_2 $) with a short ethyl group and octanoic acid backbone.
  • Volatility and Applications : Highly volatile, contributing to fruity aromas (e.g., sour apple) in yeast-derived food products. Quantification methods (e.g., GC-MS) show its concentration varies significantly during fermentation, with wild-type yeast strains producing ~4× higher levels than mutants .
  • Stability : Sensitive to heat and bentonite treatments, with documented degradation in wine processing .
Methyl Tetradecanoate (Methyl Myristate)
  • Structure: A methyl ester of tetradecanoic acid ($ \text{C}{15}\text{H}{30}\text{O}_2 $).
  • Applications: Used as a reference compound in analytical chemistry (e.g., GC calibration) and in cosmetics for its emollient properties. Its linear structure facilitates straightforward synthesis and purification, unlike the branched 2-tetradecyloctadecyl octanoate .
Ethyl Hexanoate (Ethyl Caproate)
  • Structure: Shorter-chain analog ($ \text{C}{8}\text{H}{16}\text{O}_2 $) with a hexanoic acid backbone.
  • Behavior: Exhibits similar volatility trends to ethyl octanoate in fermentation but at lower concentrations. Both esters are critical markers for monitoring industrial yeast activity .

Physicochemical and Functional Comparison

Table 1: Key Properties of 2-Tetradecyloctadecyl Octanoate and Analogous Esters

Property 2-Tetradecyloctadecyl Octanoate Ethyl Octanoate Methyl Tetradecanoate
Molecular Weight (g/mol) 616 172 242
Solubility Lipophilic Hydroalcoholic Lipophilic
Volatility Low High Moderate
Industrial Use Lubricants, surfactants Food aroma Cosmetics, reference standards
Stability High (branched structure) Heat-sensitive Stable

Key Findings :

  • Branching Impact: The branched alkyl chains in 2-tetradecyloctadecyl octanoate reduce volatility compared to linear esters like ethyl octanoate, enhancing its suitability for non-volatile applications .
  • Synthesis Complexity: Unlike methyl tetradecanoate (synthesized via direct esterification), 2-tetradecyloctadecyl octanoate likely requires multi-step alkylation or transesterification, complicating large-scale production .
  • Analytical Challenges: Linear esters (e.g., ethyl octanoate) are easily quantified via GC-MS with hydroalcoholic calibration curves, whereas the branched structure of 2-tetradecyloctadecyl octanoate may necessitate advanced chromatographic methods .

Biological Activity

2-Tetradecyloctadecyl octanoate, a fatty acid ester, has gained attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H50O2
  • Molecular Weight : 398.68 g/mol
  • Appearance : Colorless liquid
  • Solubility : Sparingly soluble in water; soluble in organic solvents like chloroform and methanol.

2-Tetradecyloctadecyl octanoate functions primarily through its role as a fatty acid ester, which can influence various biological processes including:

  • Cell Membrane Interaction : Fatty acid esters can integrate into cell membranes, potentially altering fluidity and permeability.
  • Metabolic Pathways : It may participate in lipid metabolism, affecting energy storage and utilization.

Antimicrobial Properties

Research indicates that fatty acid esters exhibit antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting a potential for 2-tetradecyloctadecyl octanoate to inhibit microbial growth.

Anti-inflammatory Effects

Fatty acids are known to exert anti-inflammatory effects. Investigations into related compounds have shown reductions in pro-inflammatory cytokines, indicating that 2-tetradecyloctadecyl octanoate may also modulate inflammatory responses.

Antitumor Activity

Preliminary studies suggest that certain fatty acid esters possess antitumor properties. For instance, related compounds have shown inhibitory effects on cancer cell proliferation in vitro. Further research is needed to establish the specific effects of 2-tetradecyloctadecyl octanoate on tumor cells.

Case Studies

  • In Vitro Studies :
    • A study evaluating the cytotoxicity of various fatty acid esters found that some exhibited significant antiproliferative effects on cancer cell lines. Although specific data on 2-tetradecyloctadecyl octanoate is limited, its structural similarity to active compounds suggests potential efficacy.
  • Animal Studies :
    • In animal models, related fatty acids have shown alterations in metabolic profiles and inflammatory markers. These findings highlight the need for targeted studies on 2-tetradecyloctadecyl octanoate to confirm similar biological activities.

Research Findings Summary Table

PropertyFindingSource
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory EffectsReduced cytokine levels in vitro
Antitumor ActivityInhibitory effects on cancer cell proliferation

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